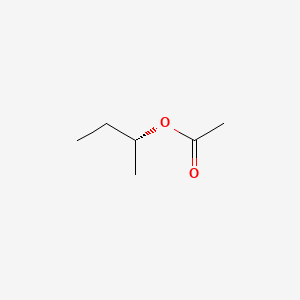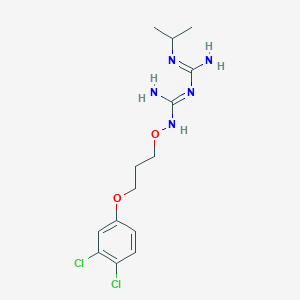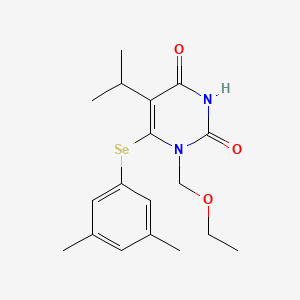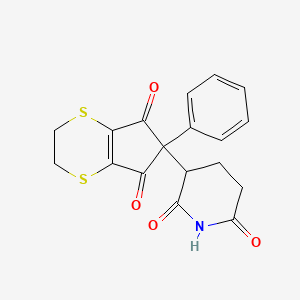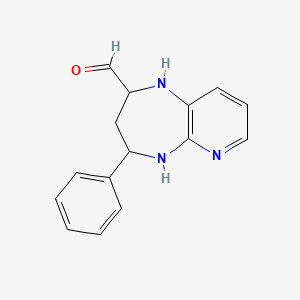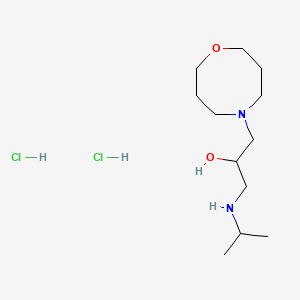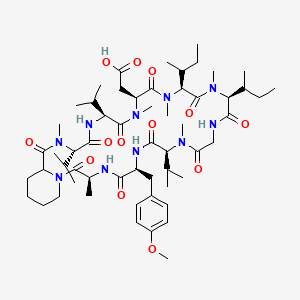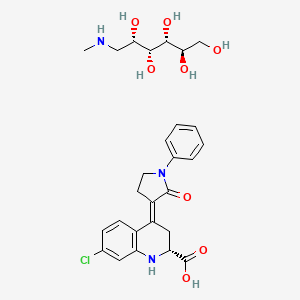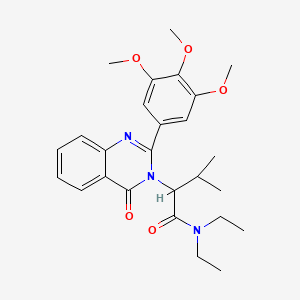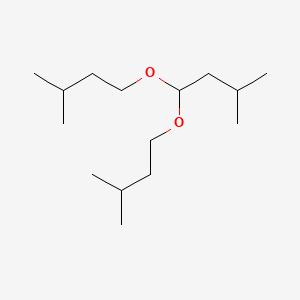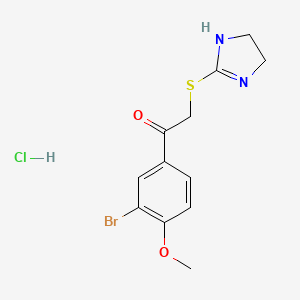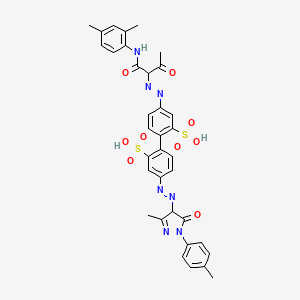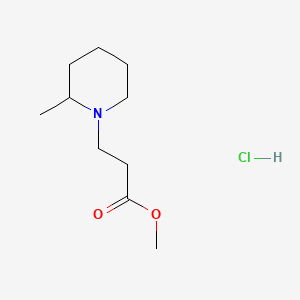
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides for transesterification, acids for esterification, and various catalysts for hydrogenation and cyclization .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, transesterification can result in the formation of different esters, while hydrogenation can produce reduced forms of the compound .
科学的研究の応用
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes involving piperidine derivatives.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to act on neurotransmitter systems, particularly those involving norepinephrine and dopamine .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Methyl 2-methyl-3-(piperidin-1-yl)propanoate hydrochloride
- 1-Piperidinepropanoic acid, α-methyl-, methyl ester, hydrochloride
- Piperidine-3-carboxylic acid derivatives
Uniqueness
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is unique due to its specific structure and the presence of both a piperidine ring and a methyl ester group. This combination gives it distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
102207-14-7 |
|---|---|
分子式 |
C10H20ClNO2 |
分子量 |
221.72 g/mol |
IUPAC名 |
methyl 3-(2-methylpiperidin-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9-5-3-4-7-11(9)8-6-10(12)13-2;/h9H,3-8H2,1-2H3;1H |
InChIキー |
ZHWQTFZPDHUMOL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCC(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


